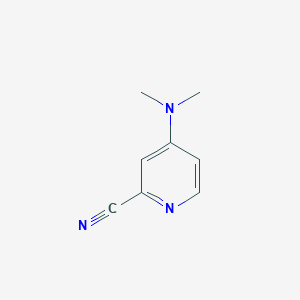

4-(Dimethylamino)-2-pyridinecarbonitrile

Description

Contextual Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine, an aromatic heterocyclic compound, and its derivatives are fundamental building blocks in organic synthesis. Their importance is rooted in their versatile chemical properties and their prevalence in a vast array of biologically active molecules. Pyridine derivatives are key components in the development of pharmaceuticals, agrochemicals, and fine chemicals. solubilityofthings.com They serve as crucial intermediates and scaffolds for constructing more complex molecular architectures. Furthermore, certain pyridine derivatives, such as 4-(Dimethylamino)pyridine (DMAP), are widely used as highly efficient nucleophilic catalysts in a variety of organic transformations, including acylation, esterification, and silylation reactions. nih.govyoutube.comresearchgate.net The ability of the pyridine ring to be functionalized at various positions allows chemists to fine-tune the steric and electronic properties of molecules, making it an indispensable tool in modern synthetic chemistry. solubilityofthings.com

Overview of Nitrile Functionality in Heterocyclic Chemical Systems

The nitrile, or cyano (-C≡N), group is a remarkably versatile and valuable functional group in the synthesis of heterocyclic compounds. researchgate.net Its strong electron-withdrawing nature and linear geometry influence the reactivity of the heterocyclic ring to which it is attached. The nitrile group can be transformed into a wide range of other functionalities; for instance, it can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines. nj-finechem.com This chemical flexibility makes nitrile-substituted heterocycles powerful intermediates in multi-step syntheses. longdom.org The nitrile group is also a key pharmacophore in many pharmaceutical agents, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the molecule's binding affinity and metabolic stability. nih.gov Its presence in a molecule opens numerous pathways for creating diverse chemical libraries for drug discovery and materials science. nj-finechem.com

Role of Dimethylamino Substitution on Pyridine Ring Systems in Chemical Reactivity

The substitution of a dimethylamino group (-N(CH₃)₂) at the 4-position of a pyridine ring dramatically alters the ring's electronic properties and reactivity. The dimethylamino group is a powerful electron-donating group, primarily through a resonance effect. valpo.eduresearchgate.net It donates electron density into the aromatic system, which significantly increases the electron density on the pyridine ring nitrogen. This enhancement of electron density makes the ring nitrogen more nucleophilic and more basic compared to unsubstituted pyridine. youtube.comvalpo.edu

The archetypal example, 4-(Dimethylamino)pyridine (DMAP), is a far stronger base and a more effective nucleophilic catalyst than pyridine. youtube.comwikipedia.org This increased reactivity is attributed to the stabilization of the positive charge that develops on the ring nitrogen during reactions, such as in the formation of an N-acylpyridinium intermediate. wikipedia.org This catalytic activity is harnessed in a multitude of synthetic transformations, making the 4-dimethylamino substituent a key feature for designing highly active organocatalysts. researchgate.net

Table 1: Physicochemical Properties of 4-(Dimethylamino)pyridine (DMAP)

| Property | Value |

|---|---|

| CAS Number | 1122-58-3 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Melting Point | 108-112 °C |

| Boiling Point | 162 °C (at 50 mmHg) wikipedia.org |

| pKa (conjugate acid) | 9.2 - 9.6 youtube.comwikipedia.org |

Research Aims and Directions for 4-(Dimethylamino)-2-pyridinecarbonitrile in Academic Chemistry

While extensive research exists for many substituted pyridines, specific academic studies focusing solely on this compound are not widely documented in publicly available literature. However, its chemical structure—combining a potent electron-donating group and a strong electron-withdrawing group on the same pyridine ring—suggests several compelling directions for academic inquiry.

The primary research aim would be to synthesize and characterize the compound and to understand the interplay of its functional groups. The electron-donating 4-dimethylamino group and the electron-withdrawing 2-nitrile group have opposing electronic effects, which would create a highly polarized "push-pull" system. This electronic arrangement is expected to impart unique spectroscopic properties (e.g., in UV-Vis and fluorescence spectroscopy) and could be of interest in the field of materials science for applications in nonlinear optics or as a solvatochromic dye.

Further research could explore its reactivity. The nitrile group could serve as a handle for further synthetic transformations, allowing the molecule to be used as a versatile building block for more complex heterocyclic systems of potential interest in medicinal chemistry. clockss.org Additionally, the pyridine nitrogen's nucleophilicity, while enhanced by the dimethylamino group, would be tempered by the adjacent nitrile group. Investigating its efficacy as a catalyst compared to DMAP could provide valuable insights into the structure-activity relationships of pyridine-based catalysts. Its potential as a ligand in coordination chemistry, binding to metal centers through either the pyridine or nitrile nitrogen, also represents a viable avenue for academic exploration.

Table 2: Comparative Properties of Pyridinecarbonitrile Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

|---|---|---|---|---|

| 2-Pyridinecarbonitrile | 100-70-9 nist.gov | C₆H₄N₂ | 104.11 g/mol nist.gov | 24-27 °C |

| 3-Pyridinecarbonitrile | 100-54-9 nist.gov | C₆H₄N₂ | 104.11 g/mol nist.gov | 48-52 °C |

| 4-Pyridinecarbonitrile | 100-48-1 scbt.com | C₆H₄N₂ | 104.11 g/mol scbt.com | 76-79 °C |

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11(2)8-3-4-10-7(5-8)6-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCWCBBAKMLCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4 Dimethylamino 2 Pyridinecarbonitrile and Analogous Structures

Exploration of Reaction Pathways in Pyridinecarbonitrile Formation

The synthesis of pyridinecarbonitriles, including structures analogous to 4-(dimethylamino)-2-pyridinecarbonitrile, can be achieved through various reaction pathways. Mechanistic investigations have focused on multi-component reactions and photoinitiated substitutions to build the substituted pyridine (B92270) core.

One significant pathway involves the multi-component synthesis of pyridine-3,5-dicarbonitriles, which has been mechanistically studied to establish a defined reaction pathway. herts.ac.uk A key aspect of this mechanism is the role of aerobic oxidation in the conversion of an intermediate 1,4-dihydropyridine (B1200194) into the final aromatic pyridine product. herts.ac.uk Understanding this oxidative step has led to the development of optimized and high-throughput synthetic protocols, such as those utilizing microwave-assisted synthesis. herts.ac.uk

Alternative routes include one-pot, multi-component reactions for synthesizing various substituted pyridine-3-carbonitrile (B1148548) derivatives. For instance, the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles can be achieved through a four-component reaction involving a key chloroquinoline intermediate, an acetophenone (B1666503) derivative, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297). nih.gov Similarly, 6-amino-1,2-dihydropyridine-3,5-dicarbonitriles can be formed from the reaction of an intermediate aminopyridine derivative with aromatic aldehydes and malononitrile (B47326) in the presence of a piperidine (B6355638) catalyst. nih.gov

Furthermore, a novel synthetic route to alkylaminopyridinecarbonitriles has been described through a photoinitiated substitution reaction. This method involves the reaction between pyridine-2,4-dicarbonitrile (B1330189) and primary or secondary amines, providing a direct pathway to aminocyano-pyridines. rsc.org

Detailed Mechanistic Elucidation of Nucleophilic Catalysis by Dimethylaminopyridine Derivatives

4-(Dimethylamino)pyridine (DMAP) and its derivatives are highly effective nucleophilic catalysts for a wide range of chemical transformations, most notably acyl transfer reactions such as the esterification of alcohols. wikipedia.orgresearchgate.net The high catalytic activity of DMAP is attributed to its strong nucleophilicity and the stability of the resulting intermediates. researchgate.net The generally accepted mechanism for DMAP-catalyzed acylation proceeds via a nucleophilic pathway rather than a base-catalyzed one. nih.gov In this mechanism, the DMAP catalyst directly participates in the reaction by attacking the acyl donor. utrgv.edu

The catalytic cycle involves three main steps. wikipedia.orgchemeurope.com First, DMAP attacks the acyl donor, typically an acid anhydride (B1165640), to form a highly reactive acylpyridinium intermediate. wikipedia.orgchemeurope.com Second, the alcohol substrate attacks this activated intermediate. utrgv.edu Finally, the product is released, and the catalyst is regenerated, often with the help of an auxiliary base to deprotonate the protonated DMAP. wikipedia.orgutrgv.edu Kinetic studies of the DMAP-catalyzed acetylation of cyclohexanol (B46403) with acetic anhydride found the reaction to be first-order with respect to the anhydride, the alcohol, and DMAP, but zero-order with respect to the auxiliary base, triethylamine (B128534), strongly supporting the nucleophilic catalysis pathway. researchgate.netsemanticscholar.org

The cornerstone of DMAP's catalytic power is the formation of a highly reactive N-acylpyridinium species. researchgate.netthieme-connect.de This intermediate is generated in a pre-equilibrium step where the nucleophilic nitrogen of the pyridine ring in DMAP attacks one of the carbonyl carbons of the acid anhydride. wikipedia.orgresearchgate.netsemanticscholar.org This leads to the formation of an ion pair, consisting of the N-acylpyridinium cation and the carboxylate anion (e.g., acetate). wikipedia.orgnih.govthieme-connect.de

This acylpyridinium ion is a significantly more potent acylating agent than the original anhydride. researchgate.net The stability of this intermediate is crucial for the catalyst's effectiveness. The electron-donating dimethylamino group at the 4-position of the pyridine ring plays a critical role in stabilizing the positive charge on the pyridinium (B92312) nitrogen through resonance, which accounts for DMAP's superior catalytic activity compared to unsubstituted pyridine. wikipedia.orgthieme-connect.de Theoretical calculations have quantified this stabilizing effect; the 4-dimethylamino substituent stabilizes the acetylpyridinium cation by -82.1 kJ/mol relative to the unsubstituted acetylpyridinium cation. thieme-connect.de The reactivity of the acylpyridinium intermediate is also influenced by its counterion. For example, it has been suggested that the acetate counterion is a more effective general base than chloride for promoting the subsequent deprotonation of the alcohol nucleophile. thieme-connect.de

| Pyridine Derivative | Calculated Acetylation Enthalpy (kJ/mol) |

|---|---|

| Pyridine | 0.0 |

| 4-(Dimethylamino)pyridine (DMAP) | -82.1 |

| 4-(Pyrrolidino)pyridine (PPY) | -93.1 |

| 4-(Tetramethylguanidinium)pyridine | -113.1 |

| 2-Phenylpyridine | 2.1 |

| 3-Methyl-4-(dimethylamino)pyridine | -89.2 |

Proton transfer and acid-base equilibria are critical throughout the DMAP catalytic cycle. After the formation of the acylpyridinium ion pair, the alcohol substrate attacks the activated acyl group. thieme-connect.de This process is believed to occur via a synchronous concerted mechanism without the formation of a tetrahedral intermediate. wikipedia.org During this step, the acetate counterion acts as a general base, abstracting the proton from the alcohol's hydroxyl group as the new ester bond is formed. wikipedia.orgchemeurope.com

This proton transfer results in the formation of the ester product and protonated DMAP, which is an inactive form of the catalyst. thieme-connect.de To complete the catalytic cycle, the active DMAP catalyst must be regenerated. This is typically accomplished by an auxiliary base, such as triethylamine or pyridine, which deprotonates the protonated DMAP. wikipedia.orgutrgv.edu The choice of auxiliary base is important; it must be strong enough to deprotonate the catalyst but generally should not compete with DMAP as a nucleophile. The pKa of the conjugate acid of DMAP is approximately 9.6 in water, indicating its basicity. wikipedia.org The entire process showcases a sophisticated interplay of nucleophilic activation and acid-base catalysis. wikipedia.orgnih.gov

Studies on Intramolecular Charge Transfer Mechanisms in Aminopyridine Systems

Aminopyridine systems, including 4-(dimethylamino)pyridine, are classic examples of molecules exhibiting intramolecular charge transfer (ICT). scilit.commdpi.com ICT is the transfer of an electron from an electron-donor part of a molecule to an electron-acceptor part within the same molecule upon electronic excitation. ossila.com In aminopyridines, the amino group serves as the electron donor, while the pyridine ring acts as the electron acceptor. scilit.commdpi.com This charge redistribution in the excited state is fundamental to their photophysical properties, such as fluorescence. ossila.com

The excitation of these molecules promotes an electron to a higher energy level, leading to the formation of an excited state with a significant charge-separated character. ossila.com This ICT state is often more polar than the ground state and plays a crucial role in various photophysical and photochemical processes. rsc.org The efficiency of ICT can be influenced by the electronic nature of the donor and acceptor groups and the geometry of the molecule. mdpi.com In some cases, significant structural relaxation, such as twisting around the bond connecting the donor and acceptor, can occur in the excited state, leading to a specific type of ICT state known as a twisted intramolecular charge transfer (TICT) state. mdpi.comossila.com

The excited-state dynamics of 4-(dimethylamino)pyridine (DMAP) have been investigated using time-resolved picosecond fluorescence spectroscopy. nih.gov These studies reveal that DMAP exhibits solvent-dependent dual fluorescence, a hallmark of a TICT mechanism. nih.gov Upon photoexcitation, the molecule is initially in a locally excited (LE) state, denoted as B. From this state, an excited-state electron transfer reaction can occur, leading to the formation of a highly polar, charge-separated TICT state, denoted as A. nih.gov

The kinetics of this B* → A* transition are bimodal in polar aprotic solvents. nih.gov In solvents of medium polarity, the two emitting states, B* and A*, can reach equilibrium within approximately 50 picoseconds. nih.gov Both of these excited states originate from the same ground state population. nih.gov The rate of this excited-state charge separation is highly dependent on the properties of the surrounding medium, including its polarity and hydrogen-bonding ability. nih.gov In protic solvents like alcohols, the excited-state dynamics are more complex, with an additional efficient non-radiative decay channel competing with the charge separation process. nih.gov

The electronic absorption and emission spectra of aminopyridine systems are highly sensitive to the solvent environment. unilag.edu.ngresearchgate.net This solvatochromism arises because the polarity of the solvent differentially stabilizes the ground state and the excited states of the molecule. asianpubs.orgnih.gov The excited ICT state, being significantly more polar than the ground state, is stabilized to a greater extent by polar solvents. nih.gov This leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum as solvent polarity increases.

Studies on Schiff bases derived from 4-aminopyridine (B3432731) have systematically examined these solvent effects on their electronic absorption spectra across a range of solvents with varying polarities, such as 1,4-dioxane, chloroform, ethanol, acetonitrile, and N,N-dimethylformamide. unilag.edu.ngresearchgate.netasianpubs.org The absorption maxima (λmax) are correlated with empirical solvent parameters that account for the dielectric constant, refractive index, and hydrogen bonding capabilities of the solvent. For DMAP specifically, the rate of excited-state charge separation is influenced by both the polarity and the proton-donating ability of the solvent. nih.gov The transition from a kinetic regime at low temperatures to an equilibrium regime at high temperatures for the dual fluorescence in polar aprotic media further underscores the intricate interplay between the solute molecule and its solvent shell. nih.gov

| Solvent | λmax Band I (nm) | λmax Band II (nm) | λmax Band III (nm) |

|---|---|---|---|

| 1,4-Dioxane | 270 | 320 | 403 |

| Chloroform | 272 | 321 | 405 |

| Acetonitrile | 269 | 318 | 400 |

| Ethanol | 270 | 319 | 402 |

| N,N-Dimethylformamide (DMF) | 273 | 323 | 415 |

Advanced Spectroscopic and Structural Elucidation Techniques for Characterizing Aminopyridinecarbonitriles

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-(Dimethylamino)-2-pyridinecarbonitrile, both ¹H and ¹³C NMR would provide definitive evidence for its structure through chemical shifts, coupling constants, and signal integrations.

In the ¹H NMR spectrum, the protons of the dimethylamino group would appear as a sharp singlet, significantly upfield due to the electron-donating nature of the nitrogen atom. The protons on the pyridine (B92270) ring would exhibit distinct chemical shifts influenced by the opposing electronic effects of the electron-donating dimethylamino group at the 4-position and the electron-withdrawing carbonitrile group at the 2-position. The strong donating effect of the dimethylamino group is expected to shift the H3 and H5 protons to higher field (lower ppm) compared to unsubstituted pyridine, while the withdrawing effect of the nitrile group would deshield the H3 proton.

In the ¹³C NMR spectrum, distinct signals would be observed for each carbon atom in the molecule. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (approx. 115-125 ppm). The pyridine ring carbons would show varied chemical shifts reflecting the electronic push-pull system. The carbon attached to the dimethylamino group (C4) would be significantly shielded, appearing at a lower chemical shift. Conversely, the carbon bearing the nitrile group (C2) would be deshielded. The methyl carbons of the dimethylamino group would appear far upfield.

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from analogous compounds like 4-(dimethylamino)pyridine (DMAP) and 2-pyridinecarbonitrile.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | N(CH₃)₂ | ~3.1 | Singlet (s) | Integral of 6H. Shielded by nitrogen. |

| ¹H | H-3 | ~6.8 | Doublet (d) | Shielded by N(CH₃)₂ group, deshielded by CN group. |

| ¹H | H-5 | ~6.6 | Doublet of doublets (dd) | Strongly shielded by N(CH₃)₂ group. |

| ¹H | H-6 | ~8.4 | Doublet (d) | Deshielded by adjacent ring nitrogen. |

| ¹³C | N(CH₃)₂ | ~39 | Typical for dimethylamino methyl carbons. | |

| ¹³C | C-2 | ~135 | Deshielded by the nitrile group. | |

| ¹³C | C-3 | ~108 | Shielded by N(CH₃)₂ group. | |

| ¹³C | C-4 | ~155 | Deshielded carbon attached to the amino group. | |

| ¹³C | C-5 | ~106 | Strongly shielded by N(CH₃)₂ group. | |

| ¹³C | C-6 | ~151 | Deshielded by adjacent ring nitrogen. | |

| ¹³C | C≡N | ~118 | Characteristic nitrile carbon signal. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within a molecule. For this compound, these methods would confirm the presence of the nitrile, dimethylamino, and substituted pyridine moieties.

The most prominent feature in the IR spectrum would be the strong, sharp absorption band corresponding to the C≡N stretching vibration, typically found in the 2220-2240 cm⁻¹ region. nist.gov The C-N stretching vibrations of the dimethylamino group and the pyridine ring would appear in the fingerprint region (1350-1000 cm⁻¹). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. The pyridine ring vibrations (C=C and C=N stretching) would produce a series of characteristic bands between 1400 and 1600 cm⁻¹.

Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active and often produces a strong signal. The symmetric breathing mode of the pyridine ring typically gives a strong band in the Raman spectrum, which is useful for characterization. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3050-3150 | Medium | Medium |

| C-H Stretch (Aliphatic) | -N(CH₃)₂ | 2850-3000 | Medium | Medium |

| C≡N Stretch | Nitrile | 2220-2240 | Strong, Sharp | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400-1610 | Medium-Strong | Medium-Strong |

| CH₃ Bending | -N(CH₃)₂ | 1430-1470 | Medium | Weak |

| C-N Stretch | -N(CH₃)₂ (Aryl-N) | 1250-1360 | Strong | Medium |

| Ring Breathing | Pyridine Ring | ~1000 | Weak | Strong |

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₈H₉N₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion ([M]⁺• or protonated molecule [M+H]⁺).

The calculated monoisotopic mass of C₈H₉N₃ is 147.080 g/mol . Under electron ionization (EI), the molecular ion peak at m/z = 147 would be expected. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral losses. A primary and highly characteristic fragmentation pathway for N,N-dimethylanilines and related compounds is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable iminium cation. libretexts.org Another potential fragmentation involves the loss of hydrogen cyanide (HCN) from the pyridine ring, a common pathway for aromatic nitriles. nist.gov

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 147 | [C₈H₉N₃]⁺• | - | Molecular Ion (M⁺•) |

| 132 | [M - CH₃]⁺ | •CH₃ | Alpha-cleavage; loss of a methyl radical from the dimethylamino group. |

| 120 | [M - HCN]⁺• | HCN | Loss of hydrogen cyanide from the ring. |

| 105 | [M - CH₃ - HCN]⁺ | •CH₃, HCN | Sequential loss of a methyl radical and hydrogen cyanide. |

X-ray Crystallography for Definitive Solid-State Structural Characterization

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking.

If single crystals of this compound suitable for X-ray diffraction were obtained, the analysis would reveal the planarity of the pyridine ring and the geometry of the dimethylamino and carbonitrile substituents. It would confirm the substitution pattern and provide insight into how the molecules pack in the crystal lattice. Intermolecular interactions, potentially involving the nitrile nitrogen or the pyridine ring's π-system, would be elucidated, which is critical for understanding the material's bulk properties.

Currently, there are no published reports in the searched scientific literature detailing the single-crystal X-ray structure of this compound. While crystal structures for related compounds, such as co-crystals of 4-(dimethylamino)pyridine, have been reported, the specific structural data for the title compound remains undetermined. ucdavis.edu

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic State Investigations

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a strong magnetic field. wikipedia.org It is particularly useful for probing the electronic structure of molecules, especially for transitions that may be weak or overlapping in conventional absorption spectra. uq.edu.au

For a molecule like this compound, the chromophore is the substituted pyridine ring. MCD could provide detailed information about the nature of its π→π* and n→π* electronic transitions. The technique can help to resolve overlapping transitions and determine the symmetry of the involved electronic states. creative-biostructure.com The push-pull nature of the substituents (electron-donating -N(CH₃)₂ and electron-withdrawing -CN) creates a polarized π-system, leading to distinct electronic transitions that could be characterized by MCD.

However, MCD is a specialized technique, and its application to relatively simple organic molecules is less common than for transition metal complexes or systems with high symmetry or degeneracy. wikipedia.org As of now, no specific MCD spectroscopic studies have been reported in the searched literature for this compound. Such an investigation could, nevertheless, offer valuable insights into the electronic properties governed by the interplay of the donor and acceptor groups on the pyridine ring.

Applications in Synthetic Organic Chemistry

Utilization as Building Blocks in the Synthesis of Complex Organic Molecules

The reactivity of the pyridine (B92270) ring, activated by the dimethylamino group and functionalized with a nitrile, allows for a variety of chemical transformations, making 4-(dimethylamino)-2-pyridinecarbonitrile a key starting material for the synthesis of more complex molecules. The nitrile group can be hydrolyzed, reduced, or reacted with organometallic reagents to introduce a wide range of functional groups. Furthermore, the pyridine nitrogen can be quaternized or oxidized, and the aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to a diverse array of derivatives.

While direct examples of the synthesis of highly complex natural products starting from this compound are not extensively documented, the utility of related cyanopyridine derivatives as precursors for bioactive molecules is well-established. For instance, various substituted cyanopyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The principles governing the reactivity of these analogous systems can be extrapolated to predict the synthetic utility of this compound.

The presence of both a strong electron-donating group and an electron-withdrawing group on the pyridine ring suggests its utility in the synthesis of push-pull systems, which are of interest for their applications in nonlinear optics and as fluorescent probes. The core structure is also amenable to the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds.

Contributions to the Development of Diverse Heterocyclic Compound Libraries

Combinatorial chemistry and diversity-oriented synthesis are powerful strategies in drug discovery for the rapid generation of large collections of structurally diverse small molecules. The this compound scaffold is an attractive starting point for the construction of such compound libraries due to its multiple points of diversification.

The functional handles present in the molecule—the dimethylamino group, the cyano group, and the pyridine ring—can be readily modified in a parallel synthesis format. For example, the dimethylamino group can be replaced by other amines, the cyano group can be converted to a variety of other functional groups, and the pyridine ring can be further substituted or annulated. This allows for the systematic variation of the molecular structure, leading to a library of compounds with a wide range of physicochemical properties and biological activities.

The development of parallel synthesis techniques enables the efficient production of these compound libraries, which can then be screened for their biological activity against a variety of targets. Although specific examples of large-scale libraries based solely on the this compound scaffold are not prominently reported in the literature, the principles of library design and parallel synthesis are directly applicable.

Table 1: Potential Diversification Points of this compound for Library Synthesis

| Diversification Point | Potential Modifications | Resulting Functionality |

| Dimethylamino Group | Substitution with other primary or secondary amines | Varied steric and electronic properties at the 4-position |

| Cyano Group | Hydrolysis, reduction, addition of nucleophiles | Carboxylic acids, amides, amines, ketones, etc. |

| Pyridine Ring | Electrophilic substitution, nucleophilic substitution, annulation | Introduction of additional substituents, formation of fused rings |

Potential for Implementation in Asymmetric Catalysis and Enantioselective Transformations

The development of chiral catalysts for enantioselective synthesis is a major focus of modern organic chemistry. While this compound itself is achiral, it serves as a valuable scaffold for the design and synthesis of chiral organocatalysts. The well-established catalytic activity of 4-(dimethylamino)pyridine (DMAP) in a wide range of reactions provides a strong foundation for the development of chiral analogues.

The introduction of chirality into the this compound framework can be achieved through several strategies, including the incorporation of a chiral substituent at the 2-, 3-, 5-, or 6-position of the pyridine ring, or by the synthesis of atropisomeric biaryl derivatives. The presence of the cyano group at the 2-position can influence the steric and electronic environment of the catalytic center, potentially leading to improved enantioselectivity in certain transformations.

Chiral derivatives of 4-(dimethylamino)pyridine have been successfully employed as nucleophilic catalysts in a variety of enantioselective reactions, including acylations, allylic substitutions, and cycloadditions. It is anticipated that chiral catalysts derived from this compound would exhibit similar or potentially enhanced catalytic activity and selectivity. The cyano group could play a role in fine-tuning the catalyst's properties through steric hindrance or by participating in secondary interactions with the substrate.

Table 2: Examples of Enantioselective Transformations Catalyzed by Chiral DMAP Analogs

| Reaction Type | Catalyst Type | Achieved Enantioselectivity (ee) | Reference |

| Kinetic Resolution of Alcohols | Planar-chiral DMAP derivative | Up to 99% | nih.gov |

| Asymmetric Steglich Rearrangement | Chiral DMAP derivative | Up to 98% | Not explicitly found in search results |

| Enantioselective Allylic Alkylation | Chiral DMAP derivative | Up to 95% | Not explicitly found in search results |

Design and Development of Novel Reagents and Catalytic Systems Based on the Core Structure

The unique electronic properties of this compound make it an attractive platform for the design of novel reagents and catalytic systems. The combination of a strong electron-donating group and a strong electron-withdrawing group can be exploited to create molecules with tailored reactivity.

For example, the pyridine nitrogen's nucleophilicity is modulated by the dimethylamino group, making it a potent catalyst for a variety of reactions. The cyano group can be further functionalized to introduce additional catalytic moieties or to create bifunctional catalysts. Furthermore, the core structure can be incorporated into larger molecular frameworks, such as polymers or metal-organic frameworks (MOFs), to create heterogeneous catalysts with enhanced stability and recyclability.

Recent research has focused on the development of catalytic systems based on the 4-(dimethylamino)pyridine framework for a range of applications, including polymerization reactions and the activation of small molecules. nih.gov The incorporation of the this compound unit into such systems could lead to catalysts with novel reactivity and selectivity. The design of new reagents based on this scaffold could also provide solutions to longstanding challenges in organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Dimethylamino)-2-pyridinecarbonitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloropyridine precursors (e.g., 4-chloro-2-pyridinecarbonitrile) can react with dimethylamine under reflux in polar aprotic solvents like DMF or acetonitrile. Catalytic bases such as potassium carbonate enhance reactivity . Optimization involves adjusting molar ratios (e.g., excess dimethylamine), temperature (80–100°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : The dimethylamino group appears as a singlet at δ ~3.08 ppm in H NMR, while the nitrile group is confirmed via C NMR at ~115–118 ppm .

- IR : Strong absorption bands at ~2212 cm (C≡N) and ~1600–1650 cm (C=N) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 315 for related derivatives) confirm molecular weight .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with melting point analysis (expected range: 160–165°C for derivatives). Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The dimethylamino group is electron-donating, activating the pyridine ring for electrophilic substitution. In Suzuki-Miyaura couplings, coordinate the nitrile group with palladium catalysts (e.g., Pd(PPh)) to enhance regioselectivity. Contrast reactivity with non-substituted pyridinecarbonitriles to isolate electronic effects .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D techniques (COSY, HSQC) to assign peaks. If IR nitrile bands shift (e.g., due to hydrogen bonding), analyze solvent effects by comparing spectra in DMSO vs. CDCl. Cross-validate with X-ray crystallography when possible .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, correlating with experimental IC values in cytotoxicity assays. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinases or DNA topoisomerases .

Q. What experimental designs minimize byproduct formation during the synthesis of this compound?

- Methodological Answer : Use kinetic control by maintaining low temperatures (0–5°C) during amine addition. Introduce scavengers (e.g., molecular sieves) to absorb excess dimethylamine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to terminate before side reactions dominate .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound in anticancer research?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the 4-position. Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate logP values (measured via HPLC) with cytotoxicity to assess hydrophobicity-activity relationships .

Q. What protocols ensure safe handling of this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.